3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a tetrahydrobenzo[b][1,4]oxazepine ring
Properties
IUPAC Name |
3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJRPZLQORJHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organocatalytic Preparation of β-Hydroxyaminoaldehydes
The oxazepine ring is constructed via a 7-endo-dig cyclization of β-hydroxyaminoaldehydes, as pioneered by MacMillan and colleagues:
- Enantioselective 1,4-Addition :
Alkyne Addition and Oxidation :
- Step : Terminal alkynes (e.g., propyne) are added to the aldehyde, followed by oxidation (e.g., Dess-Martin periodinane) to form β-aminoynones.
- Key Intermediate : N-Boc O-TBS-protected β-aminoynone.
Cyclization :
Alternative Ring-Closing Strategies
Patent literature describes complementary approaches:
- Intramolecular Acylation : 2-(2-Halophenoxy)phenylamines undergo Pd-catalyzed carbonylation to form the oxazepine ring.
- Beckmann Rearrangement : Xanthen-9-one oximes treated with PCl₅ yield dibenzoxazepines.
Functionalization of the Oxazepine Core
Introduction of the Propyl Group
The C5 propyl substituent is introduced via alkylation:
Dimethyl Substitution at C3
Methylation at C3 is achieved using methyl iodide under basic conditions:
Amide Bond Formation with 3-Bromobenzoyl Chloride
Coupling Methodology
The final step involves coupling the oxazepine amine with 3-bromobenzoyl chloride:
- Activation : 3-Bromobenzoyl chloride is generated in situ from 3-bromobenzoic acid using oxalyl chloride and catalytic DMF.
- Reaction Conditions :
- Workup :
Optimization and Challenges
Purification Techniques
Side Reactions
- Over-Alkylation : Mitigated by controlled stoichiometry of alkylating agents.
- Epimerization : Chiral centers require low-temperature reactions to retain enantiopurity.
Structural Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Organocatalytic Cyclization | 60–75 | High | Moderate |
| Pd-Catalyzed Carbonylation | 55–65 | Moderate | High |
| Beckmann Rearrangement | 40–50 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers may explore its potential as a lead compound for drug development, particularly if it exhibits promising pharmacological activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,N-dimethylbenzamide
- Benzamide, N-(4-bromophenyl)-3-methoxy-
- Benzamide, 2-bromo-
Uniqueness
Compared to similar compounds, 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is unique due to the presence of the tetrahydrobenzo[b][1,4]oxazepine ring, which imparts distinct chemical and biological properties
Biological Activity
3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic compound with potential biological activity. It belongs to a class of compounds that may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is , with a molecular weight of 431.3 g/mol. Its structure includes a bromine atom and a complex oxazepine ring system which may contribute to its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C21H23BrN2O3 |
| Molecular Weight | 431.3 g/mol |
| CAS Number | 921795-21-3 |
Anti-inflammatory Properties
The compound's anti-inflammatory potential may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Similar oxazepine derivatives have been shown to reduce inflammation in animal models by modulating the immune response . The exact mechanism for 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide remains to be elucidated but could involve the inhibition of NF-kB signaling pathways.
Case Studies
- Study on Structural Analogues : A study evaluated various oxazepine derivatives for their antimicrobial activity. The results indicated that compounds with similar structures exhibited varying degrees of efficacy against E. coli and S. aureus . This suggests that 3-bromo-N-(3,3-dimethyl...) may possess comparable activity.
- Inflammatory Response in Rodent Models : In a controlled study using rodent models of inflammation induced by carrageenan injection, similar compounds reduced paw edema significantly compared to controls . This highlights the potential therapeutic applications of such compounds in treating inflammatory conditions.
Q & A
Q. What analytical strategies confirm the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months; monitor via HPLC .
- Mass balance studies : Track degradation products (e.g., de-brominated analogs) using LC-MS .
- Packaging optimization : Compare glass vs. amber HDPE containers to mitigate photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
